2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. The compound features a unique structure that combines elements of triazole and pyrimidine, which are known for their biological activities. The molecular formula is , and it has a molecular weight of approximately 433.43 g/mol.
This compound is classified under the category of thioacetamides, which are derivatives of acetamide where a sulfur atom replaces an oxygen atom. It is synthesized for research purposes, particularly in the field of drug development and pharmacology. The compound's unique fluorinated aromatic groups may contribute to its biological activity, making it a subject of interest in various scientific studies.
The synthesis of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves several steps:
These methods ensure that the final compound retains its desired structural characteristics while allowing for variations in substituents that can affect biological activity.
The molecular structure of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can be represented using various notations:
C(C(=O)N(C1=CC=C(C=C1)OC(F)(F)F)S(C2=NN=C(C=N2)C(C=CC(F)=C)=C)=C)=O
InChI=1S/C19H18F3N5OS/c20-13-3-7-15(8-4-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,24,28)
The structure consists of a triazole ring fused with a pyrimidine moiety and substituted with fluorinated aromatic groups that enhance its lipophilicity and potential biological interactions.
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be exploited to modify the compound for enhanced biological activity or to create derivatives for further study.
The mechanism of action for 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is not fully elucidated but may involve:
Research into this compound's pharmacodynamics will provide insights into its potential therapeutic applications.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 433.43 g/mol |
Appearance | Solid |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has potential applications in:
The ongoing research into this compound highlights its significance within medicinal chemistry and related fields.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5